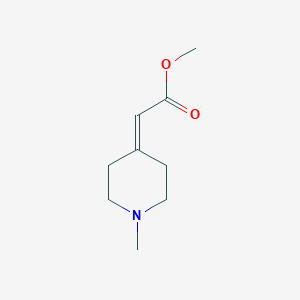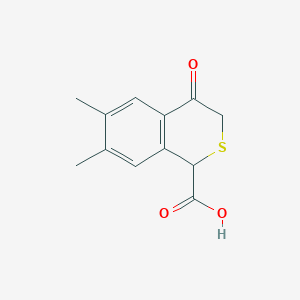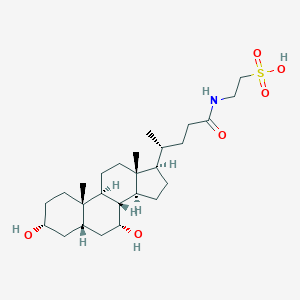
2-Brom-1-phenylpentan-1-on
Übersicht
Beschreibung
2-Bromo-1-phenyl-pentan-1-one is an organic compound with the molecular formula C11H13BrO. It is characterized by a bromine atom attached to a phenylpentanone backbone. This compound is a bright yellow oily liquid with a boiling point of 94-96°C at 0.25 Torr and a density of 1.310±0.06 g/cm³ . It is utilized in various synthetic processes, including the preparation of pharmaceutical intermediates and organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-phenyl-pentan-1-one is used in a variety of scientific research applications:
Organic Synthesis: It serves as a reagent in organic synthesis, facilitating the formation of complex molecular architectures.
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical compounds.
Polymer Synthesis: It is used in the synthesis of polymers such as polyacrylonitrile, polyvinyl chloride, and polyethylene.
Heterocyclic Compounds: It plays a role in the synthesis of heterocyclic compounds like pyridines, pyrimidines, and thiophenes.
Wirkmechanismus
Target of Action
2-Bromo-1-phenyl-pentan-1-one, also known as bromovalerophenone, is an aromatic haloketone . It plays a crucial role as a precursor in the synthesis of α-PVP, a potent stimulant drug . Therefore, its primary targets would be the same as those of α-PVP.
Biochemical Pathways
The compound is involved in the synthesis of various compounds with diverse applications . It is synthesized through a reaction involving phenylpentanone and sodium bromide, followed by the addition of hydrochloric acid and hydrogen peroxide . The Grignard reaction, a pivotal organic chemical process, involves the interaction between a Grignard reagent and a ketone compound .
Pharmacokinetics
Its physico-chemical properties, such as solubility and density, can impact its bioavailability . It has a density of 1.3 g/mL and is slightly soluble in chloroform and methanol . Its solubility in water is 31.97 mg/L at 25 °C .
Result of Action
Research has revealed that 2-bromo-1-phenyl-1-pentanone exhibits notable antimicrobial activity against a wide range of bacteria and fungi .
Action Environment
The action, efficacy, and stability of 2-Bromo-1-phenyl-pentan-1-one can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemical substances in its environment . Additionally, its storage conditions can impact its stability . It should be stored in a dry, cool place, away from fire sources and oxidizing agents .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Bromo-1-phenyl-pentan-1-one are not extensively documented in the available scientific literature. It is known to be highly reactive due to the presence of both an aromatic hydrocarbon group and a carbonyl group . This makes it a crucial intermediate in the synthesis of various compounds .
Cellular Effects
The specific cellular effects of 2-Bromo-1-phenyl-pentan-1-one are not well-studied. It is known that similar compounds can have significant effects on cellular processes. For example, some compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be highly reactive, which suggests that it may interact with various biomolecules in the cell . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Dosage Effects in Animal Models
Similar compounds have been shown to have dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: At room temperature, 16.2 grams (0.1 mol) of phenylpentanone and 30.9 grams (0.3 mol) of sodium bromide are added to a reaction flask and stirred evenly. Then, 24 grams (0.2 mol) of 30% hydrochloric acid is added, followed by the slow dropwise addition of 19 grams (0.15 mol) of hydrogen peroxide. The reaction is allowed to proceed for 1-2 hours until completion. After the mixture separates into layers, it is washed with saturated sodium carbonate and saturated saline. The organic phase is combined, concentrated, and dried to obtain 2-Bromo-1-phenyl-pentan-1-one as a bright yellow oily liquid .
Industrial Production Methods: In industrial settings, the synthesis of 2-Bromo-1-phenyl-pentan-1-one involves similar reaction conditions but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-phenyl-pentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted phenylpentanones.
Reduction: Formation of 2-bromo-1-phenylpentanol.
Oxidation: Formation of 2-bromo-1-phenylpentanoic acid.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-phenyl-1-pentanone
- 2-Bromovalerophenone
- Alpha-bromovalerophenone
Comparison: 2-Bromo-1-phenyl-pentan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds. For instance, its bromine atom at the second position (α-bromine substitution) significantly influences its chemical behavior, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-bromo-1-phenylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFMNXQYSTQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443789 | |
| Record name | 2-bromo-1-phenyl-pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49851-31-2 | |
| Record name | 2-bromo-1-phenyl-pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


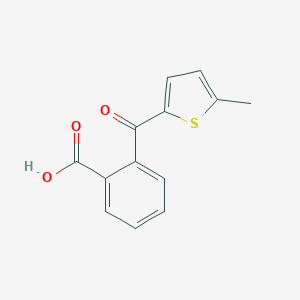
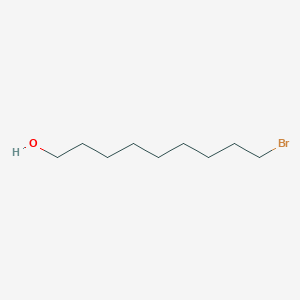
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)
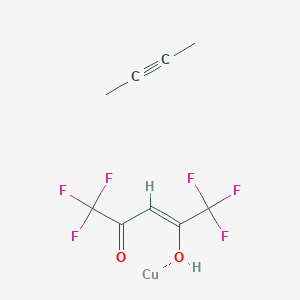
![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)
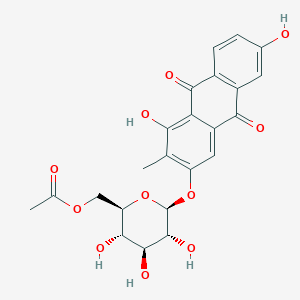
![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)
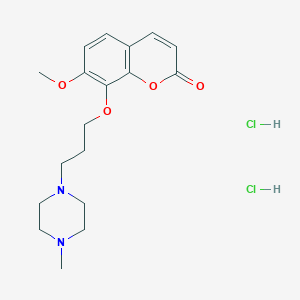
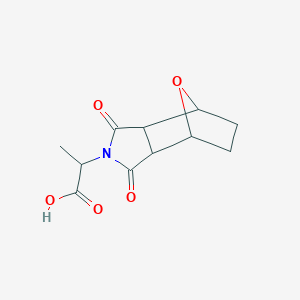
![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)
![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)
